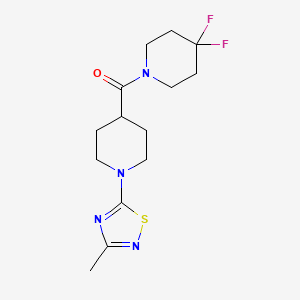![molecular formula C16H22F2N4O B15120478 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B15120478.png)
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine is a chemical compound that has garnered attention in various fields of research and industry. This compound is known for its unique structure, which includes a piperidine ring substituted with difluoromethyl groups and a pyrimidine ring. The presence of these functional groups imparts specific chemical properties that make it valuable for scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine typically involves multiple steps. One common method starts with the preparation of 4,4-difluoropiperidine-1-carbonyl chloride. This intermediate is then reacted with piperidine under controlled conditions to form the desired compound. The reaction conditions often include the use of anhydrous solvents and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Applications De Recherche Scientifique
4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Difluoropiperidine hydrochloride: This compound shares the difluoropiperidine core but lacks the pyrimidine ring.
4,4-Difluoropiperidine-1-sulfonyl chloride: Another related compound with a sulfonyl chloride group instead of the carbonyl group.
Uniqueness
Propriétés
Formule moléculaire |
C16H22F2N4O |
|---|---|
Poids moléculaire |
324.37 g/mol |
Nom IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H22F2N4O/c1-12-19-7-2-14(20-12)21-8-3-13(4-9-21)15(23)22-10-5-16(17,18)6-11-22/h2,7,13H,3-6,8-11H2,1H3 |
Clé InChI |
YZOOBNHZIHHSBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=N1)N2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B15120396.png)
![5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120400.png)
![4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15120405.png)
![N,N-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B15120410.png)

![N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15120423.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one](/img/structure/B15120430.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15120431.png)
![2-(2-Chlorophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B15120433.png)
![1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B15120440.png)
![N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide](/img/structure/B15120466.png)
![2-[(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B15120477.png)
![N-ethyl-4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B15120482.png)
![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B15120486.png)
